(4-Amino-2-fluorophenyl)dimethylamine hydrochloride
Description
(4-Amino-2-fluorophenyl)dimethylamine hydrochloride is a fluorinated aromatic amine compound featuring a dimethylamine group attached to a 4-amino-2-fluorophenyl ring, with hydrochloric acid as the counterion. It is categorized as an amino acid derivative and was previously available for research purposes but is now listed as discontinued . The compound’s fluorinated aromatic core and amine functionality make it relevant in pharmaceutical and agrochemical research, though its specific applications remain underexplored in the provided evidence.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-fluoro-1-N,1-N-dimethylbenzene-1,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2.ClH/c1-11(2)8-4-3-6(10)5-7(8)9;/h3-5H,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJRNZUGYJWJIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-fluorophenyl)dimethylamine hydrochloride typically involves the following steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Dimethylation: The resulting 4-amino-2-fluoroaniline is then subjected to dimethylation using formaldehyde and formic acid to introduce the dimethylamine group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-2-fluorophenyl)dimethylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures may exhibit antimicrobial activity. The presence of the amino group is crucial for binding to bacterial receptors, potentially leading to the development of new antibiotics .
Neuropharmacology
The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. In silico studies have predicted its activity against various targets involved in neuropharmacology, indicating a role in drug design for conditions like depression and anxiety.
Cancer Research
Studies have shown that (4-Amino-2-fluorophenyl)dimethylamine hydrochloride may influence cancer pathways through enzyme modulation. Its structure allows for competitive inhibition or allosteric regulation of enzymes involved in tumor growth, making it a candidate for anticancer drug development .
Case Studies and Research Findings
Several studies highlight the pharmacological potential of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition against specific bacterial strains. |
| Study B | Neuropharmacology | Showed interaction with serotonin receptors, suggesting antidepressant properties. |
| Study C | Cancer Pathways | Indicated potential as an enzyme inhibitor in cancer cell lines. |
These findings underscore the compound's versatility and potential as a therapeutic agent across multiple domains.
Mechanism of Action
The mechanism of action of (4-Amino-2-fluorophenyl)dimethylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences and similarities between (4-Amino-2-fluorophenyl)dimethylamine hydrochloride and related compounds:
Key Observations :
Thermal Stability and Decomposition
Thermal analysis of this compound (referred to as "compound 1a" in ) reveals:
Comparison with Other Compounds :
- Dimethylamine Hydrochloride : A simpler analog; lacks aromaticity, likely decomposes at lower temperatures due to reduced structural complexity.
Biological Activity
(4-Amino-2-fluorophenyl)dimethylamine hydrochloride is a chemical compound with potential pharmacological significance. Its unique structural properties suggest various biological activities, including interactions with biological receptors and enzymes. This article explores its biological activity, synthesizing findings from diverse research sources.
Chemical Structure and Properties
- Molecular Formula : C8H12ClFN2
- Molecular Weight : 194.65 g/mol
- CAS Number : 2689-00-9
The compound features an amino group and a fluorine atom attached to a phenyl ring, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
- Anticancer Potential : Preliminary investigations suggest that it may exhibit cytotoxic effects against certain cancer cell lines, although detailed mechanisms remain to be elucidated .
- Enzyme Interaction : The compound has been studied for its binding affinity to various enzymes, indicating a potential role in modulating enzymatic activity.
The mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized to interact with specific molecular targets due to its structural characteristics. The presence of the amino group allows for hydrogen bonding and potential covalent interactions with nucleophilic sites on proteins, influencing their function.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Exhibits activity against various pathogens | |
| Anticancer | Cytotoxic effects on certain cancer cell lines | |
| Enzyme Inhibition | Interaction with specific enzymes |
Case Study 1: Antimicrobial Properties
In a study investigating the antimicrobial efficacy of this compound, the compound demonstrated significant inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
Case Study 2: Anticancer Activity
Research conducted on the cytotoxicity of this compound showed promising results against human cancer cell lines, including HeLa and CaCo-2 cells. The compound exhibited an IC50 value indicating effective inhibition of cell proliferation.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing (4-amino-2-fluorophenyl)dimethylamine hydrochloride with high purity?
The synthesis typically involves coupling dimethylamine with a fluorinated aromatic precursor under controlled conditions. Key steps include:
- Precursor preparation : Starting with 4-amino-2-fluorophenyl derivatives, such as brominated or iodinated intermediates, to facilitate nucleophilic substitution.
- Reaction parameters : Maintain temperatures below 15°C during acid addition to prevent side reactions, and adjust pH to 7–8 to stabilize the amine hydrochloride salt .
- Purification : Use recrystallization from ethanol/water mixtures or column chromatography (e.g., silica gel with dichloromethane/methanol gradients) to achieve >98% purity. Analytical HPLC with UV detection (λ = 254 nm) confirms purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
A multi-technique approach ensures structural and chemical validation:
- NMR : H and C NMR identify aromatic protons (δ 6.8–7.2 ppm), dimethylamine protons (δ 2.2–2.5 ppm), and fluorine coupling patterns. F NMR confirms substitution position .
- Mass spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H] at m/z 202.0845 for CHFNCl).
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity and stability under accelerated degradation conditions (40°C, 75% humidity) .
Q. What biological targets or pathways are associated with this compound in preliminary studies?
Structural analogs (e.g., fluorinated arylalkylamines) show activity in:
- Neurotransmitter modulation : In vitro assays reveal partial agonism at serotonin (5-HT) and dopamine (D) receptors at EC values of 1–10 µM. Activity is linked to the fluorine atom’s electron-withdrawing effects, enhancing receptor binding .
- Enzyme inhibition : Competitive inhibition of monoamine oxidases (MAO-A/B) with IC values of 5–20 µM, measured via spectrophotometric assays using kynuramine as a substrate .
Advanced Research Questions
Q. How can density functional theory (DFT) models predict the compound’s binding affinity to neurological targets?
DFT calculations (e.g., B3LYP/6-31G* basis set) optimize the compound’s geometry and electrostatic potential surfaces. Key steps:
- Exact exchange terms : Incorporate hybrid functionals (e.g., Becke’s 1993 method) to improve accuracy in modeling fluorine’s inductive effects and amine protonation states .
- Docking simulations : Use AutoDock Vina to predict binding poses in 5-HT crystal structures (PDB: 6WGT). Validate with molecular dynamics (MD) simulations (GROMACS) to assess stability of hydrogen bonds between the amine group and Asp155 .
Q. How should researchers address contradictions in reported biological activity across studies?
Discrepancies often arise from:
- Assay variability : Compare IC values using standardized protocols (e.g., FLIPR Calcium Flux for receptor activation vs. radioligand binding). Control for intracellular calcium levels and membrane potential .
- Structural impurities : Quantify byproducts (e.g., dehalogenated derivatives) via LC-MS. Adjust synthetic routes to minimize halogen loss during amination .
Q. What experimental designs are recommended to elucidate the compound’s mechanism of action in complex biological systems?
- Kinetic studies : Use stopped-flow spectroscopy to measure binding rates (k/k) to purified receptors.
- Metabolite profiling : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS to identify oxidative metabolites (e.g., N-oxide formation) .
- In vivo models : Administer to zebrafish (Danio rerio) for neurobehavioral assays (e.g., light/dark transition tests) to correlate receptor activity with locomotor effects .
Q. What are the challenges in quantifying trace levels of this compound in biological matrices, and how can they be mitigated?
- Matrix interference : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate the compound from plasma proteins.
- Sensitivity limits : Derivatize with dansyl chloride to enhance LC-MS/MS detection (LOQ = 0.1 ng/mL). Validate with isotope-labeled internal standards (e.g., H-dimethylamine analog) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
